molecular formula C7H10O3 B072254 Allyl acetoacetate CAS No. 1118-84-9

Allyl acetoacetate

Cat. No. B072254
CAS RN: 1118-84-9
M. Wt: 142.15 g/mol
InChI Key: AXLMPTNTPOWPLT-UHFFFAOYSA-N
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Patent
US04983715

Procedure details

A one liter reaction vessel equipped with a thermometer, a condenser and a dropping funnel was charged with 58 parts (1 mol) of allyl alcohol, 100 parts of dioxane and 0.41 parts of sodium acetate (catalyst) under nitrogen blanket and heated to 60° C., to which 84 parts (1mol) of diketene was added dropwise for one hour. After completion of the addition, it was allowed to react for 2 hours with heating and dioxane was removed at a reduced pressure. The reaction product was further distilled to obtain 2-propenyl acetoacetate. It was identified by absorption at 1,742, 1,721 and 1,684 cm-1 in IR spectrum.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH:2]=[CH2:3].[C:5]([O-:8])(=[O:7])[CH3:6].[Na+].C=C1O[C:13](=[O:14])[CH2:12]1>O1CCOCC1>[C:5]([O:8][CH2:1][CH:2]=[CH2:3])(=[O:7])[CH2:6][C:13]([CH3:12])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a condenser and a dropping funnel
ADDITION
Type
ADDITION
Details
was added dropwise for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After completion of the addition, it
CUSTOM
Type
CUSTOM
Details
to react for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
dioxane was removed at a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The reaction product was further distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.